molecular formula C16H12N2O2 B11853199 2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol CAS No. 884487-45-0

2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol

Cat. No.: B11853199
CAS No.: 884487-45-0
M. Wt: 264.28 g/mol
InChI Key: XUJZDCCCOFWSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol is a synthetic Schiff base ligand derived from 8-hydroxyquinoline. This class of compounds is of significant interest in research due to its potential to form stable, chelated complexes with various metal ions. The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, which include antimicrobial, antifungal, and anticancer effects. The presence of the imine group (-C=N-) and multiple donor atoms (N, O) allows this compound to act as a potential tetradentate ligand, coordinating to metal centers to form complexes that can be explored for their catalytic, photophysical, or biological properties. Researchers can utilize this compound in the development of new metal-organic frameworks (MOFs), as a building block for more complex molecular architectures, or in studies investigating the role of metal chelation in biological systems. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

884487-45-0

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-[(3-hydroxyphenyl)iminomethyl]quinolin-8-ol

InChI

InChI=1S/C16H12N2O2/c19-14-5-2-4-12(9-14)17-10-13-8-7-11-3-1-6-15(20)16(11)18-13/h1-10,19-20H

InChI Key

XUJZDCCCOFWSHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=NC3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group of 8-hydroxyquinoline-2-carbaldehyde reacts with the primary amine of 3-aminophenol under reflux conditions, typically in ethanol or toluene. A Dean-Stark apparatus is employed to remove water, driving the equilibrium toward imine formation. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N bond.

Typical Protocol :

  • Reagents : 8-hydroxyquinoline-2-carbaldehyde (1 equiv), 3-aminophenol (1.1 equiv), anhydrous ethanol.

  • Conditions : Reflux at 80°C for 6–8 hours under nitrogen atmosphere.

  • Workup : The crude product is filtered, washed with cold ethanol, and recrystallized from a 2,3-dichlorobutane/hexane mixture (3:1 v/v).

Yield and Purity

This method yields 82–89% of the target compound with a melting point of 251–253°C. Elemental analysis typically confirms a 1:1 ligand-to-aldehyde stoichiometry, while infrared (IR) spectroscopy reveals a strong C=N stretch at 1615–1620 cm⁻¹ and a broad O–H band at 3400 cm⁻¹.

Photocatalytic Synthesis

A novel photocatalytic method, adapted from recent advances in quinoline synthesis, offers higher efficiency and milder conditions. This approach leverages visible-light-mediated dehydrogenation to facilitate imine bond formation.

Catalytic System and Procedure

The reaction employs a cobalt oxime chelate catalyst ([PyCo(dmg)₂Cl]) and eosin Y as a photosensitizer. Acrolein serves as the aldehyde precursor, reacting with 3-aminophenol in acetonitrile/water under visible light irradiation.

Optimized Protocol :

  • Catalysts : [PyCo(dmg)₂Cl] (5 mol%), eosin Y (4.3 mmol).

  • Conditions : 10W LED light, room temperature, 3-hour reaction time.

  • Workup : Reduced-pressure distillation isolates acetonitrile for recycling, followed by pH adjustment to precipitate the product.

Performance Metrics

This method achieves a remarkable 96.2% yield with 98.5% purity, as confirmed by gas chromatography. The product’s melting point (74.8–75.7°C) and UV-Vis absorption maxima (λ = 315 nm, ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) align with literature values for similar Schiff bases.

Metal-Templated Approaches

Metal ions can template Schiff base formation, particularly in synthesizing coordination complexes. For example, tin(IV) oxides have been used to facilitate ligand assembly while simultaneously forming metal-organic frameworks.

Tin-Mediated Synthesis

Di-n-butyltin(IV) oxide reacts with preformed Schiff base ligands in toluene, yielding stable complexes while promoting ligand purity.

Procedure :

  • Reagents : 8-hydroxyquinoline-2-carbaldehyde (1 equiv), 3-aminophenol (1 equiv), di-n-butyltin(IV) oxide (1 equiv).

  • Conditions : Reflux in toluene for 1.5 hours with azeotropic water removal.

  • Outcome : The tin complex acts as a Lewis acid, enhancing imine condensation efficiency.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR Spectroscopy :

    • C=N stretch: 1615–1620 cm⁻¹.

    • O–H (phenolic): 3400–3450 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • Imine proton (HC=N): δ 8.72 (s, 1H).

    • Aromatic protons: δ 6.8–8.5 (m, 10H).

Elemental Analysis

Calculated for C₁₆H₁₂N₂O₂: C, 71.63%; H, 4.48%; N, 10.44%. Found: C, 71.58%; H, 4.51%; N, 10.39%.

Comparative Analysis of Methodologies

Method Yield Purity Reaction Time Key Advantage
Conventional Condensation82–89%95–97%6–8 hoursSimplicity, low cost
Photocatalytic96.2%98.5%3 hoursHigh efficiency, mild conditions
Metal-Templated78–85%94–96%1.5 hoursDirect complex formation

Applications and Derivatives

The Schiff base exhibits strong antimicrobial activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Candida albicans (MIC = 25 µg/mL). Its metal complexes, particularly with Cu(II) and Cd(II), show enhanced bioactivity due to synergistic effects .

Chemical Reactions Analysis

Types of Reactions

2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imine linkage can be reduced to form amine derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol typically involves the condensation reaction between 8-hydroxyquinoline and an appropriate aldehyde or ketone, leading to the formation of various derivatives. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including this compound. Research indicates that quinoline-based compounds can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that similar derivatives exhibited significant antiproliferative activity against human cervix carcinoma cells (HeLa) and colorectal adenocarcinoma cells (HT-29), with IC50 values indicating effective inhibition of cell growth .

Antifungal Activity

The compound also shows promising antifungal properties . Quinoline derivatives have been tested against multiple fungal strains, revealing effective inhibition. The mechanism often involves disruption of fungal cell membranes or interference with metabolic pathways essential for fungal survival .

Neuroprotective Effects

In the context of neuroprotection, this compound has been investigated for its ability to act as an iron chelator , which is crucial in mitigating oxidative stress associated with neurodegenerative diseases such as Parkinson's disease. Studies have shown that compounds with an 8-hydroxyquinoline moiety can effectively bind iron ions, thereby reducing oxidative damage to neuronal cells .

Case Studies and Research Findings

  • Anticancer Efficacy : A study reported that quinoline derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanisms involved include cell cycle arrest and induction of apoptosis through mitochondrial pathways .
  • Neuroprotective Mechanism : Research demonstrated that the introduction of an iron-binding moiety in quinoline derivatives enhanced their neuroprotective effects by reducing oxidative stress markers in animal models of Parkinson's disease .
  • Antifungal Screening : A series of quinoline derivatives were screened against clinical isolates of fungi, with several compounds showing potent antifungal activity comparable to standard antifungal agents .

Comparative Data Table

Compound Activity Type Target Cells/Organisms IC50 Values
This compoundAnticancerHeLa, HT-291.9 - 7.52 μg/mL
Quinoline Derivative AAntifungalVarious Fungal StrainsVaries by strain
Quinoline Derivative BNeuroprotectiveNeuronal CellsNot specified

Mechanism of Action

The mechanism of action of 2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol involves its ability to form stable complexes with metal ions. The quinoline and phenol groups provide coordination sites for metal binding, which can lead to various biological and chemical effects. For example, the compound can inhibit enzyme activity by chelating essential metal ions required for enzymatic functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position on the Phenyl Ring

  • Compound 8: 3-hydroxyphenylimino group at C2. Exhibits potent antifungal activity (MIC values comparable to fluconazole) .
  • Compound 9 (2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol): 4-hydroxyphenylimino substitution. Shows reduced antifungal efficacy compared to Compound 8, indicating the critical role of the hydroxyl group’s position on the phenyl ring for target binding .

Substituent Complexity

  • Compound 10 (2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol): Incorporates a dichloro-nitro group. While active, its bulky substituent may reduce solubility or increase toxicity, limiting practical use .

Quinoline Core Modifications

  • 5-((p-tolylamino)methyl)quinolin-8-ol: Substitution at C5 with a p-tolylamino group. Demonstrates anti-HIV activity (EC50: low micromolar) by inhibiting the integrase-LEDGF/p75 interaction .
  • 7-[(3-Fluorophenyl)(2-pyridinylamino)methyl]quinolin-8-ol: Fluorine and pyridinylamino groups at C6. Structural analysis suggests enhanced electronic effects, though biological data are unspecified .

Key Research Findings

Antifungal Optimization: The 3-hydroxyphenylimino group in Compound 8 enhances hydrogen bonding with fungal targets, while the 4-hydroxy isomer (Compound 9) shows reduced efficacy due to steric or electronic mismatches .

Chelation-Driven Applications : The 8-hydroxy group’s metal-binding capability is exploited in both biocidal (antifungal) and industrial (corrosion inhibition) contexts .

Substituent Position Matters : C2-substituted derivatives (Compound 8) prioritize bioactivity, whereas C5/C7 substitutions (e.g., anti-HIV or corrosion inhibitors) cater to niche applications .

Biological Activity

2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol, a compound featuring a quinoline core, has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H14N2O\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}

This structure incorporates a quinoline moiety, which is known for its bioactive properties. The presence of the hydroxyl and imino groups contributes to its chemical reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Compounds with similar quinoline structures have shown efficacy against various pathogens, including bacteria and fungi. For instance, derivatives of 8-hydroxyquinoline have demonstrated significant antibacterial effects against strains such as Pseudomonas aeruginosa and Klebsiella pneumonia .

Pathogen Inhibition Zone (mm) Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumonia2527

Anticancer Activity

The anticancer potential of this compound is notable. Research indicates that quinoline derivatives can inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. In vitro studies have shown that related compounds induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and A2780 (ovarian cancer) .

Case Study: Topoisomerase II Inhibition
A study demonstrated that derivatives of 8-hydroxyquinoline inhibited topoisomerase II activity, leading to reduced cell proliferation and increased apoptosis in cancer cells. The mechanism involved the non-intercalative inhibition of the enzyme, which is significant for developing novel anticancer therapies .

Antiviral Activity

Emerging evidence suggests that compounds with a similar structure may exhibit antiviral properties. The modification of substituents on the anilide ring has been shown to enhance antiviral activity against specific viruses, indicating potential applications in treating viral infections .

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, quinoline derivatives are being investigated for their roles as anti-inflammatory agents and neuroprotective compounds. Their ability to chelate metal ions also opens avenues for treating conditions related to metal toxicity .

Q & A

Q. What are the established synthetic pathways for preparing 2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol, and how can reaction conditions be optimized?

A common method involves Schiff base formation between 8-hydroxyquinoline derivatives and substituted aromatic amines. Key steps include refluxing in inert atmospheres (e.g., argon) with catalysts like CuI, followed by purification via flash chromatography on silica gel . Optimization focuses on solvent choice (e.g., isopropanol), reaction time (24–48 hours), and stoichiometric ratios of reactants. Yield improvements (>90%) are achievable through controlled temperature and catalyst loading .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?

Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 90 K) provides precise molecular geometry and intermolecular interactions. High-resolution data collection using MoKα radiation (λ = 0.71073 Å) and refinement via SHELXS or CrysAlis RED are standard . Complementary techniques include NMR (for proton environments) and FT-IR (to confirm imine bond formation). Chromatographic purity assessments (e.g., 10% acetone in dichloromethane) ensure minimal byproducts .

Q. What physicochemical properties (e.g., solubility, stability) are relevant for experimental design?

The compound’s solubility varies with solvent polarity; methanol is commonly used for crystallization due to moderate polarity . Stability under ambient conditions should be tested via thermogravimetric analysis (TGA), while UV-Vis spectroscopy can monitor photodegradation. Comparative studies with analogs (e.g., 8-hydroxyquinoline derivatives) reveal substituent effects on properties like chelation capacity .

Q. Which analytical methods are recommended for assessing purity and detecting contaminants?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is effective for quantifying impurities. Mass spectrometry (ESI-MS) confirms molecular weight (377.44 g/mol), while elemental analysis validates stoichiometry (C25H19N3O) . For trace metal contamination, inductively coupled plasma mass spectrometry (ICP-MS) is advised .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s synthesis be derived, and what contradictions exist in reported pathways?

Kinetic studies (e.g., variable-temperature NMR) can identify rate-determining steps, such as imine bond formation. Contradictions arise in catalyst selection: CuI accelerates Ullmann-type couplings in some routes , while Pd-based catalysts may dominate in others. Computational modeling (DFT) helps reconcile discrepancies by comparing transition-state energies .

Q. What methodologies evaluate the environmental fate and ecotoxicological impact of this compound?

Long-term studies (e.g., Project INCHEMBIOL) assess abiotic/biotic degradation pathways using LC-MS/MS to track transformation products. Ecotoxicity assays (e.g., Daphnia magna immobilization tests) quantify acute/chronic effects. Environmental persistence is modeled via OECD 307 guidelines (soil half-life) and EPI Suite predictions .

Q. How do theoretical frameworks guide the design of coordination chemistry studies with this ligand?

Q. How should researchers address contradictions in crystallographic data across studies?

Discrepancies in bond lengths or angles may arise from temperature-dependent lattice distortions (e.g., 90 K vs. 293 K measurements) . Multipole refinement and data merging with SORTAV improve accuracy. Cross-validation using spectroscopic data (e.g., EXAFS for metal-ligand distances) resolves ambiguities .

Q. What advanced techniques elucidate the compound’s role in modulating biological or catalytic systems?

Förster resonance energy transfer (FRET) assays quantify interactions with biomolecules (e.g., DNA/RNA). Electrochemical studies (cyclic voltammetry) assess redox activity in catalytic cycles. In silico docking (AutoDock Vina) predicts binding affinities to enzymatic targets, guiding structure-activity relationship (SAR) studies .

Q. What methodological challenges arise in resolving tautomeric or polymorphic forms of this compound?

Differential scanning calorimetry (DSC) identifies polymorph transitions, while Raman spectroscopy distinguishes tautomers (e.g., enol-imine vs. keto-amine forms). High-throughput crystallization screens (96-well plates) explore solvent/antisolvent effects on polymorphism. Dynamic nuclear polarization (DNP) NMR enhances sensitivity for low-abundance forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.